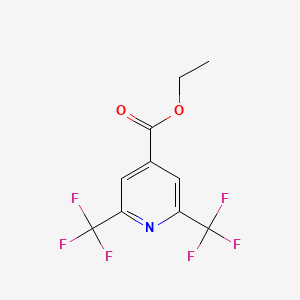

Ethyl 2,6-bis(trifluoromethyl)pyridine-4-carboxylate

Descripción general

Descripción

Ethyl 2,6-bis(trifluoromethyl)pyridine-4-carboxylate is a fluorinated organic compound with the molecular formula C10H7F6NO2. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of trifluoromethyl groups in its structure imparts significant stability and reactivity, making it a compound of interest in synthetic chemistry and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the reaction of the corresponding pyridine derivative with a fluorinating agent such as F2/N2 mixture, followed by treatment with triethylamine (Et3N) to yield the desired product . The reaction conditions often require a controlled environment to ensure the selective introduction of the trifluoromethyl groups.

Industrial Production Methods

In industrial settings, the production of ethyl 2,6-bis(trifluoromethyl)pyridine-4-carboxylate may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The yields of the fluorinated pyridines obtained by these protocols can vary, but optimization of reaction conditions and purification steps can enhance the overall efficiency .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2,6-bis(trifluoromethyl)pyridine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyridine ring.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.

Coupling Reactions: The compound is also involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Fluorinating Agents:

Bases: Triethylamine (Et3N) is commonly used to neutralize acidic by-products and drive the reaction to completion.

Catalysts: Palladium catalysts are often used in coupling reactions like Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted pyridines .

Aplicaciones Científicas De Investigación

Agrochemical Applications

Ethyl 2,6-bis(trifluoromethyl)pyridine-4-carboxylate has been identified as a promising candidate for herbicide development. The trifluoromethyl groups enhance the compound's lipophilicity, improving its ability to penetrate plant tissues and exert herbicidal effects.

- Mechanism of Action : It acts by inhibiting specific biochemical pathways in plants, which are crucial for growth and development. This inhibition leads to the death of unwanted vegetation while being less harmful to crops.

Case Study : A patent (EP0245230A1) discusses the synthesis and application of various pyridine derivatives, including this compound, showcasing its effectiveness in controlling weed populations in agricultural settings .

Pharmaceutical Applications

The compound is also explored for its potential in medicinal chemistry. Its structural characteristics allow for modifications that can lead to the development of new drugs.

- Antimicrobial Activity : Research indicates that trifluoromethylated pyridines exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. This compound has been studied for its efficacy against various bacterial strains.

Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of pyridine rings followed by trifluoromethylation.

- Synthetic Route : The compound can be synthesized through a reaction involving pyridine derivatives and trifluoromethylating agents under controlled conditions.

Case Study : A study published in J-Pesticides describes the synthesis pathways and the resulting biological activity of various trifluoromethylpyridines, including this compound .

Mecanismo De Acción

The mechanism of action of ethyl 2,6-bis(trifluoromethyl)pyridine-4-carboxylate involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, depending on the specific application .

Comparación Con Compuestos Similares

Ethyl 2,6-bis(trifluoromethyl)pyridine-4-carboxylate can be compared with other fluorinated pyridine derivatives, such as:

2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in crop protection products.

N-Ethyl-2,6-diamino-4-fluoropyridinium triflate: Synthesized for various applications in organic synthesis.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Actividad Biológica

Ethyl 2,6-bis(trifluoromethyl)pyridine-4-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings surrounding this compound.

Chemical Structure and Properties

This compound belongs to a class of pyridine derivatives that exhibit diverse biological activities. The presence of trifluoromethyl groups enhances lipophilicity and bioactivity, making these compounds promising candidates for pharmaceutical applications.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of pyridine derivatives, including this compound. A study demonstrated that pyridine compounds possess significant antibacterial activity against various pathogens. For example, compounds with similar structures showed effectiveness against Staphylococcus aureus, Escherichia coli, and Candida albicans .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | TBD |

| This compound | E. coli | TBD |

| This compound | C. albicans | TBD |

Antiviral Activity

The antiviral potential of pyridine derivatives has also been explored. Studies indicate that certain pyridine compounds can inhibit viral replication, particularly in the context of RNA viruses like SARS-CoV-2. The trifluoromethyl group is believed to play a critical role in enhancing antiviral efficacy by improving binding affinity to viral targets .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in microbial metabolism.

- Membrane Disruption : Some studies suggest that these compounds can disrupt microbial membranes, leading to cell lysis.

- Interference with Viral Replication : By targeting viral proteins or nucleic acids, these compounds may prevent the replication cycle of viruses.

Case Studies and Research Findings

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various pyridine derivatives against a panel of pathogens. This compound was included in the screening and exhibited notable activity against Gram-positive bacteria .

- Antiviral Studies : In vitro assays demonstrated that similar trifluoromethyl-substituted pyridines could inhibit viral replication by targeting viral polymerases . This suggests a potential application in developing antiviral therapies.

- Toxicity Assessments : Toxicity studies indicate that while these compounds are effective against pathogens, they exhibit low cytotoxicity towards mammalian cells at therapeutic concentrations .

Propiedades

IUPAC Name |

ethyl 2,6-bis(trifluoromethyl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F6NO2/c1-2-19-8(18)5-3-6(9(11,12)13)17-7(4-5)10(14,15)16/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODABVGKRSYSLMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC(=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.